

Sophoraflavanone G: A Comparative Analysis of In Silico and In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanone G, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of in silico and in vitro findings for **Sophoraflavanone G**, offering researchers a valuable resource to inform future studies and drug development efforts. The data presented herein is compiled from various scientific publications, and the experimental protocols for key assays are detailed to ensure reproducibility.

Data Presentation: At a Glance

The following tables summarize the key quantitative data from both computational and laboratory-based studies on **Sophoraflavanone G**.

Table 1: Summary of In Silico Predictions for Sophoraflavanone G



Parameter	Predicted Value/Outcome	Software/Method	Reference
Molecular Weight	424.49 g/mol	SwissADME	[1][2]
LogP (Octanol/Water Partition Coefficient)	<5	SwissADME	[1]
Hydrogen Bond Donors	6	SwissADME	[1]
Hydrogen Bond Acceptors	4	SwissADME	[1]
Gastrointestinal Absorption	High	SwissADME	[1][2]
Skin Permeability	Good	SwissADME	[3]
Lipinski's Rule of Five	No violations	SwissADME	[2]
Predicted Biological Targets	Estrogen Receptor Alpha, Sodium/Glucose Cotransporter 2 (SGLT2), Beta-secretase 1, Cyclooxygenase-1 (COX-1)	Virtual Screening	[1]
Binding Affinity (SGLT2)	Libdock Score: -4.799	CDOCKER	[4]
Binding Energy (COX-1)	-6.6990 kcal/mol	Molecular Docking	[5]
Binding Energy (COX-2)	-5.5464 kcal/mol	Molecular Docking	[5]

Table 2: Summary of In Vitro Biological Activities of Sophoraflavanone G



Activity	Assay/Model	Result	Reference
Anticancer	MTT Assay (HL-60 human myeloid leukemia cells)	IC50: 20 μM (at 48 hours)	
Antibacterial	Microdilution Assay (Methicillin-Resistant Staphylococcus aureus - MRSA)	MIC: 0.5 - 8 μg/mL	_
Antibacterial	Microdilution Assay (Oral Bacteria)	MIC: 1.56 - 3.125 mg/mL	_
Anti-inflammatory	PGE2 Production Inhibition (LPS- stimulated RAW 264.7 cells)	Inhibition at 1-50 μM	_
Anti-inflammatory	COX-2 Down- regulation (LPS- stimulated RAW 264.7 cells)	Down-regulation at 1- 50 μΜ	_

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Silico Methodologies

- 1. ADMET Prediction using SwissADME: The 2D structure of **Sophoraflavanone G** was submitted to the SwissADME web server.[1] The server calculates various physicochemical properties, including molecular weight, LogP, and the number of hydrogen bond donors and acceptors.[1] Pharmacokinetic properties such as gastrointestinal absorption and skin permeability are predicted based on established models.[1][3] Drug-likeness is evaluated based on rules like Lipinski's Rule of Five.[1]
- 2. Molecular Docking: The three-dimensional (3D) structure of the target protein (e.g., SGLT2, COX-1, COX-2) is obtained from the Protein Data Bank (PDB).[4][5] The 3D structure of



Sophoraflavanone G is prepared and energy minimized.[5] Molecular docking is performed using software like CDOCKER or MOE to predict the binding mode and affinity of **Sophoraflavanone G** to the active site of the target protein.[4][5] The binding affinity is expressed as a docking score (e.g., Libdock score) or binding energy (kcal/mol).[4][5]

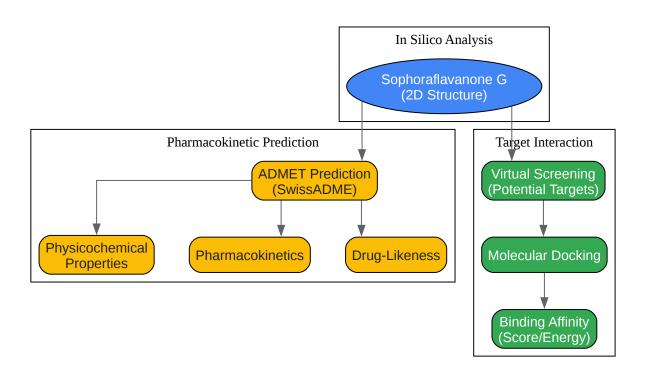
In Vitro Methodologies

- 1. MTT Assay for Anticancer Activity: Human myeloid leukemia (HL-60) cells are seeded in 96-well plates and treated with various concentrations of **Sophoraflavanone G** for a specified duration (e.g., 48 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
- 2. Broth Microdilution Assay for Antibacterial Activity: A two-fold serial dilution of **Sophoraflavanone G** is prepared in a 96-well microtiter plate containing a suitable broth medium.[6] A standardized inoculum of the test bacteria (e.g., MRSA, oral bacteria) is added to each well.[6] The plate is incubated under appropriate conditions. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **Sophoraflavanone G** that completely inhibits the visible growth of the bacteria.[7]
- 3. PGE2 Inhibition Assay for Anti-inflammatory Activity: RAW 264.7 macrophage cells are seeded in 24-well plates and pre-treated with different concentrations of **Sophoraflavanone G**. [8] The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. [8] After a defined incubation period, the cell culture supernatant is collected to measure the concentration of Prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit. [9] The inhibitory effect of **Sophoraflavanone G** on PGE2 production is calculated by comparing the results to the LPS-stimulated control group. [8]

Visualizing the Science

The following diagrams illustrate the key processes and pathways discussed in this guide.

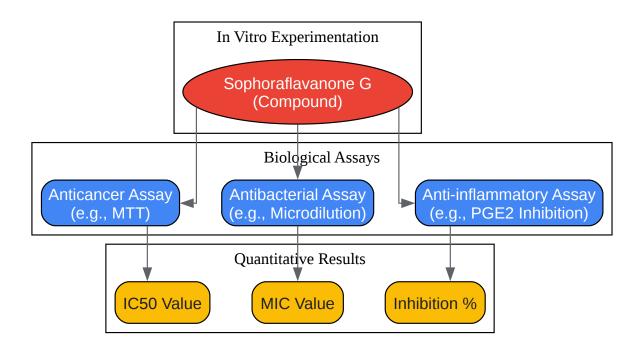




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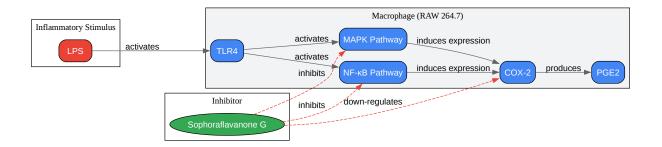
Figure 1. A generalized workflow for the in silico analysis of Sophoraflavanone G.





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Figure 2. A generalized workflow for the in vitro evaluation of Sophoraflavanone G.



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Figure 3. Simplified signaling pathway of the anti-inflammatory action of Sophoraflavanone G.

Discussion and Conclusion

The comparative analysis of in silico and in vitro data for **Sophoraflavanone G** reveals a promising correlation between computational predictions and experimental observations. In silico studies correctly predicted good oral bioavailability and identified key biological targets that have been validated through in vitro assays. For instance, the predicted interaction with COX-1 and COX-2 is supported by the observed inhibition of PGE2 production and down-regulation of COX-2 in macrophage cells.

The antibacterial and anticancer activities demonstrated in laboratory settings further underscore the therapeutic potential of this natural compound. The convergence of computational and experimental data strengthens the case for **Sophoraflavanone G** as a lead compound for the development of novel therapeutic agents. Further research, including more extensive in vivo studies and lead optimization, is warranted to fully elucidate its pharmacological profile and potential clinical applications. This guide serves as a foundational resource for researchers embarking on the continued exploration of **Sophoraflavanone G**.

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- To cite this document: BenchChem. [Sophoraflavanone G: A Comparative Analysis of In Silico and In Vitro Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683828#comparing-in-silico-and-in-vitro-results-for-sophoraflavanone-g]

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